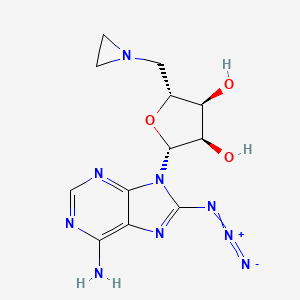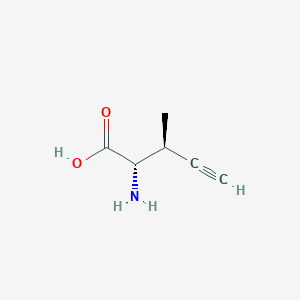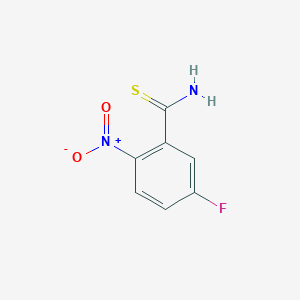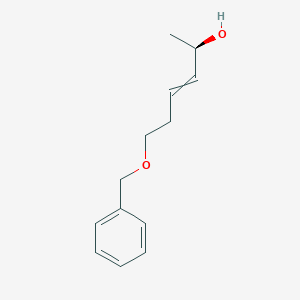
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is an organic compound characterized by the presence of amino and nitro groups attached to a phenoxy structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of 2-nitrophenol to produce 5-nitro-2-nitrophenol, which is then subjected to a reduction process to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that modulate the activity of enzymes and receptors. The pathways involved may include oxidative stress response and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitro-5-aminobenzoic acid
- 3-Carboxy-4-nitroaniline
Uniqueness
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is unique due to its specific arrangement of amino and nitro groups on the phenoxy structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
654059-78-6 |
|---|---|
Molekularformel |
C12H10N4O5 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
3-(3-amino-4-nitrophenoxy)-4-nitroaniline |
InChI |
InChI=1S/C12H10N4O5/c13-7-1-3-11(16(19)20)12(5-7)21-8-2-4-10(15(17)18)9(14)6-8/h1-6H,13-14H2 |
InChI-Schlüssel |
MRPCPXNKCUAQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)


![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)


![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)



